Guanidine hydrochloride

Catalog No.
S597275
CAS No.
50-01-1
M.F
CH5N3.ClH
CH6ClN3
CH5N3.ClH
CH6ClN3
M. Wt
95.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine hydrochloride

CAS Number

50-01-1

Product Name

Guanidine hydrochloride

IUPAC Name

guanidine;hydrochloride

Molecular Formula

CH5N3.ClH
CH6ClN3
CH5N3.ClH
CH6ClN3

Molecular Weight

95.53 g/mol

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H

InChI Key

PJJJBBJSCAKJQF-UHFFFAOYSA-N

SMILES

C(=N)(N)N.Cl

Solubility

Solubility in water, g/100ml at 20 °C: 215

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N.Cl

Absolute Quantitation of Amyloid-beta (Aß) Isoforms in Plasma

    Scientific Field: Biochemistry

    Summary of Application: Guanidine hydrochloride is used to perform absolute quantitation of amyloid-beta (Aß) isoforms in plasma. This is crucial in the study of Alzheimer’s disease, where Aß isoforms play a significant role.

    Methods of Application: The specific experimental procedures and technical parameters may vary, but generally involve the use of Guanidine hydrochloride in the extraction and purification process of Aß isoforms from plasma samples.

    Results or Outcomes: The outcomes of these experiments provide quantitative data on the levels of different Aß isoforms in plasma, which can be critical in understanding and diagnosing Alzheimer’s disease.

Protein Carbonylation Assay

    Scientific Field: Molecular Biology

    Summary of Application: Guanidine hydrochloride is used in protein carbonylation assays. Protein carbonylation is a marker of oxidative stress in cells and tissues.

    Methods of Application: The assay typically involves the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) to form a Schiff base, which can be detected and quantified. Guanidine hydrochloride is used to denature the proteins and expose the carbonyl groups for reaction with DNPH.

    Results or Outcomes: The results provide a measure of the level of protein carbonylation, which can be used to assess the level of oxidative stress in the sample.

Quantification of Glycosaminoglycans (GAG)

    Summary of Application: Guanidine hydrochloride is used for the quantification of glycosaminoglycans (GAG), which are long unbranched polysaccharides consisting of a repeating disaccharide unit.

    Methods of Application: The quantification typically involves the extraction of GAGs from the sample using Guanidine hydrochloride, followed by a colorimetric assay to measure the concentration of GAGs.

    Results or Outcomes: The results provide a quantitative measure of the concentration of GAGs in the sample, which can be used in the study of various diseases and conditions where GAGs are involved.

Denaturation of Cow’s Milk Allergens

    Scientific Field: Food Science

    Summary of Application: Guanidine hydrochloride is used for the denaturation of cow’s milk allergens. This can be useful in the production of hypoallergenic milk products.

    Methods of Application: The milk allergens are denatured by treating the milk with Guanidine hydrochloride, which disrupts the protein structure and reduces their allergenicity.

    Results or Outcomes: The results show a reduction in the allergenicity of the milk, making it suitable for consumption by individuals with milk allergies.

Control in Antiviral Screening Tests with Coxsackievirus B3 (CVB3)

    Scientific Field: Virology

    Summary of Application: Guanidine hydrochloride is used as a control in antiviral screening tests with coxsackievirus B3 (CVB3). CVB3 is a significant human pathogen associated with meningitis, pericarditis, and myocarditis.

    Methods of Application: In antiviral screening tests, Guanidine hydrochloride is used as a positive control due to its known antiviral activity against CVB3.

    Results or Outcomes: The use of Guanidine hydrochloride as a control allows for the validation of the screening test and the comparison of the antiviral activity of other compounds.

RNA Isolation to Dissociate Nucleoproteins and Inhibit RNase

    Summary of Application: Guanidine hydrochloride is used in RNA isolation to dissociate nucleoproteins and inhibit RNase. This is crucial in preserving the integrity of the RNA during the extraction process.

    Methods of Application: The RNA isolation process typically involves the lysis of cells in the presence of Guanidine hydrochloride, which denatures proteins and inhibits RNase, an enzyme that degrades RNA.

    Results or Outcomes: The result is the successful extraction of intact RNA, which can then be used in various downstream applications such as reverse transcription and polymerase chain reaction (PCR).

SARS-CoV-2 Molecular Diagnostics

Synthesis of Graphitic Carbon Nitride

Protein Renaturation

SARS-CoV-2 Molecular Diagnostics

Guanidine hydrochloride is the hydrochloride salt of guanidine, a compound with the formula HNC(NH₂)₂. This colorless solid is highly soluble in water and exhibits strong basic properties. It is primarily known for its role as a chaotropic agent, which disrupts the structure of proteins and nucleic acids, making it a valuable tool in biochemical research and applications. Guanidine hydrochloride has a pKₐ of approximately 13.6, indicating its weak acidic nature due to the delocalization of positive charge across its nitrogen atoms .

The mechanism of GuHCl's action as a chaotropic agent is not fully understood, but it likely involves several factors. One key aspect is its ability to disrupt water structure by forming stronger hydrogen bonds with water molecules compared to the hydrogen bonds between water molecules themselves. This weakens the hydrophobic interactions and hydrogen bonds that stabilize protein and nucleic acid structures. Additionally, the positively charged guanidinium group can interact with negatively charged biomolecules, further destabilizing their structures.

In protein refolding studies, GuHCl likely acts by preventing the formation of incorrect intramolecular interactions while allowing the formation of the correct ones during the refolding process.

GuHCl is a potentially harmful compound and should be handled with care. It is irritating to the skin, eyes, and respiratory system.

  • Safety precautions: Wear gloves, safety glasses, and a lab coat when handling GuHCl. Work in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
  • Disposal: Dispose of GuHCl according to local regulations for hazardous waste.
, particularly in the formation of guanidinium salts and other derivatives. It can undergo deprotonation in the presence of strong bases, yielding guanidine:

C NH2 3++OHHNC NH2 2+H2O\text{C NH}_2\text{ }_3^++\text{OH}^-\rightleftharpoons \text{HNC NH}_2\text{ }_2+\text{H}_2\text{O}

Additionally, it is used as a catalyst in reactions such as the Mannich reaction, facilitating the formation of β-amino carbonyl compounds under solvent-free conditions .

Guanidine hydrochloride exhibits significant biological activity. It is known to denature proteins at high concentrations (e.g., 6 M), leading to the loss of their secondary structures . Interestingly, at lower concentrations, it can act as a cation activator for enzymes such as tryptophan synthase, enhancing their activity while also modifying conformational states . Furthermore, it has therapeutic applications in treating muscle weakness associated with Eaton-Lambert syndrome by enhancing acetylcholine release at neuromuscular junctions .

The synthesis of guanidine hydrochloride typically involves the reaction of dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide. This two-step process leads to the formation of guanidinium salts, which can then be converted into guanidine hydrochloride through acidification . Alternative methods include condensation reactions involving bis-electrophiles to produce various guanidine derivatives .

Guanidine hydrochloride has diverse applications:

  • Protein Denaturation: Widely used in biochemical studies to unfold proteins for analysis.
  • Catalysis: Serves as an efficient catalyst in organic synthesis reactions.
  • Pharmaceuticals: Utilized in treatments for certain neuromuscular disorders.
  • Research: Employed in molecular biology techniques for nucleic acid extraction and purification.

Research indicates that guanidine hydrochloride interacts with various biomolecules, affecting their structure and function. For instance, it alters enzyme activities by changing conformational equilibria, which can modulate reaction rates and specificities . Its chaotropic properties also facilitate the solubilization of hydrophobic molecules, enhancing their bioavailability.

Guanidine hydrochloride shares similarities with several related compounds, each exhibiting unique properties:

CompoundStructureKey PropertiesUnique Aspects
Urea(NH₂)₂CODenatures proteins but less effective than guanidine hydrochlorideLess chaotropic than guanidine hydrochloride
Ammonium thiocyanateNH₄SCNStrong chaotropic agentUsed for protein denaturation but toxic
Sodium dodecyl sulfateC₁₂H₂₅NaO₄SAnionic surfactant that denatures proteinsPrimarily used for membrane protein studies
Guanidinium thiocyanateC(NH₂)₃SCNSimilar denaturing effects but different mechanismMore effective in nucleic acid extraction

Guanidine hydrochloride stands out due to its dual role as both a chaotropic agent and an enzyme activator at low concentrations, making it versatile in both biochemical research and therapeutic contexts .

Physical Description

Liquid; Dry Powder, Liquid
HYGROSCOPIC CRYSTALLINE POWDER.

Color/Form

Deliquescent crystalline mass

XLogP3

-1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

4

Exact Mass

95.0250249 g/mol

Monoisotopic Mass

95.0250249 g/mol

Heavy Atom Count

5

Density

1.3 g/cm³

LogP

-1.7

Decomposition

When heated to decomposition it emits toxic fumes of /Nitrogen oxide/.

Melting Point

178-185 °C

UNII

3YQC9ZY4YB

Related CAS

113-00-8 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

For the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis.

Therapeutic Uses

Guanidine is indicated for the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis. The Eaton-Lambert syndrome is ordinarily differentiated from myasthenia gravis by the usual association of the syndrome with small cell carcinoma of the lung, but myography may be necessary to make the diagnosis. /Guanidine hydrochloride/
... Low-dose guanidine and pyridostigmine combination therapy /was used/ in 9 patients with LEMS /Lambert-Eaton myasthenic syndrome/ and ... its long-term safety and effectiveness /was analyzed/. In all patients, a liberal amount of pyridostigmine was used, while daily guanidine dose was kept below 1000 mg a day, and guanidine was given between pyridostigmine dosings. This combination therapy was used for 3 to 102 months (mean: 34.1 months) and improved clinical status in all patients. Although guanidine had to be discontinued due to severe gastrointestinal symptoms in 3 cases, no serious side reactions such as bone marrow suppressions or signs of renal insufficiency developed in any case ... /Guanidine hydrochloride/

Pharmacology

Guanidine Hydrochloride is the hydrochloride salt form of guanidine, a strong basic compound with parasympathomimetic activity. Guanidine hydrochloride enhances the release of acetylcholine following a nerve impulse and potentiates acetylcholine actions on muscarinic and nicotinic receptors. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. (NCI05)

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/
Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/

Vapor Pressure

4.1 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

50-01-1

Absorption Distribution and Excretion

Rapidly absorbed and distributed
Accumulation of specific guanidine compounds (GCs) has been related to neurological, cardiovascular, hematological, and immunological complications of renal failure ... The obvious increases of urea, guanidinosuccinic acid, creatinine, guanidine, methylguanidine, and N(G)N(G)-dimethylarginine (symmetrical dimethylarginine) seen in blood of oldest heterozygous and younger homozygous polycystic kidney disease (PKD) rats were largely within the same range as those found in the studied human PKD population, especially in patients with a glomerular filtration rate below 60 mL/min/1.73 sq m. The decreased levels of plasma guanidinoacetic acid seen at end-stage renal disease in homozygous and oldest heterozygous PKD/Mhm rats were also observed in serum of patients with a glomerular filtration rate below 20 mL/min/1.73 sq m ... /Guanidino compounds/
Brush-border membrane vesicles were prepared from donor human kidneys ... Uptake of (14)C-guanidine ... in the vesicles, as determined by rapid filtration, was significantly greater in the presence of an outwardly-directed proton gradient, at all early time points, than in the absence of the gradient ... Evidence was obtained suggesting that the transporter for guanidine is distinct from the previously described organic cation proton antiporter for TEA. /Tetraethylammonium/
The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated. Guanidine uptake was markedly stimulated by an outwardly directed H+ gradient, resulting in a transient uphill transport. This stimulation was not due to an inside-negative, H+-diffusion potential because an ionophore-induced H+-diffusion potential and a K+-diffusion potential (both inside-negative) failed to enhance guanidine uptake. The H+ gradient itself appeared to be the driving force for the uptake ...
... The plasma, erythrocyte, and urinary concentration of guanidino compounds in 30 hemodialysis patients and 15 patients with chronic renal failure who had not undergone hemodialysis /were determined/ ... Plasma levels of taurocyamine, guanidinosuccinic acid, alpha-N-acetyl-L-arginine, creatine, guanidinobutyric acid, guanidine, and methylguanidine were significantly increased in patients with chronic renal failure with or without hemodialysis. In contrast, plasma guanidinoacetic acid concentrations were significantly decreased. Erythrocyte concentrations of creatinine, guanidinosuccinic acid, guanidine and methylguanidine were also markedly elevated. No correlation was observed between plasma creatinine concentration and erythrocyte concentration of guanidinosuccinic acid or methylguanidine. However, there was a significant correlation between plasma and erythrocyte methylguanidine, and between plasma and erythrocyte guanidinosuccinic acid. /Guanidino compounds/
For more Absorption, Distribution and Excretion (Complete) data for GUANIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Not metabolized.
Not metabolized. Half Life: 7-8 hours

Associated Chemicals

Guanidine hydrochloride;50-01-1
Creatinine;60-27-5

Wikipedia

Guanidinium_chloride
Sapacitabine

Drug Warnings

Anemia, leukopenia, and thrombocytopenia resulting from bone-marrow suppression attributable to guanidine have been reported. Other adverse reactions that have been observed are: General: sore throat, rash, fever. Neurologic: paresthesia of lips, face, hands, feet; cold sensations in hands and feet; nervousness, lightheadedness, jitteriness, increased irritability; tremor, trembling sensation; ataxia; emotional lability; psychotic state; confusion; mood changes, and hallucinations. Gastrointestinal: dry mouth; gastric irritation; anorexia; nausea; diarrhea; abdominal cramping. Gastrointestinal side effects may preclude the use of guanidine as a desired form of therapy. Dermatologic: rash, flushing or pink complexion; folliculitis; petechiae, purpura, ecchymoses; sweating; skin eruptions; dryness and scaling of the skin. Renal: elevation of blood creatinine, uremia; chronic interstitial nephritis, acute interstitial nephritis, and renal tubular necrosis. Hepatic: abnormal liver function tests. Cardiac: palpitation, tachycardia, atrial fibrillation, hypotension. /Guanidine hydrochloride/
Mild gastrointestinal disorders, such as anorexia, increased peristalsis, or diarrhea are early warnings that tolerance is being exceeded. These symptoms may be relieved by atropine, but nevertheless note should be taken of these symptoms and dosage reductions considered. Slight numbness or tingling of the lips and fingertips shortly after taking a dose of guanidine has been reported. This per se is not an indication to discontinue treatment and/or reduce dosage. /Guanidine hydrochloride/
Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. /Guanidine hydrochloride/
Renal function may be affected in some patients receiving guanidine. Patients should therefore have regular urine examinations and serum creatinine determinations while taking this drug. Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. Treatment should not be continued longer than necessary. /Guanidine hydrochloride/
For more Drug Warnings (Complete) data for GUANIDINE (11 total), please visit the HSDB record page.

Biological Half Life

7-8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Buffering

Methods of Manufacturing

From ammonium thiocyanate or thiourea + ammonia
(1) By heating calcium cyanamide with ammonium iodide. (2) By treating urea with ammonia under pressure.
Free guanidine can be isolated from guanidine salts by reaction with a strong base such as an alkali metal hydroxide or methoxide. After removal of the precipitated salt the free guanidine base is obtained as colorless, waxy, very hygroscopic crystals.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Textiles, apparel, and leather manufacturing
Other (requires additional information)
Guanidine, hydrochloride (1:1): ACTIVE

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). /Guanidine hydrochloride/

Interactions

The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated ... Guanidine uptake was only minimally inhibited by organic cations such as tetraethylammonium, N1-methylnicotinamide, and choline, but many other organic cations such as amiloride, clonidine, imipramine, and harmaline caused considerable inhibition. Uptake of radiolabeled guanidine was inhibited more effectively by guanidine than by tetraethylammonium, whereas uptake of radiolabeled tetraethylammonium was inhibited more effectively by tetraethylammonium than by guanidine. beta-Lactam antibiotics did not inhibit guanidine uptake but did inhibit tetraethylammonium uptake. Kinetic analysis showed that there were at least two kinetically distinct carrier systems for guanidine uptake, whereas tetraethylammonium uptake occurred via a single carrier system ...
Concurrent therapy with other drugs that may cause bone-marrow suppression should be avoided. /Guanidine hydrochloride/

Dates

Modify: 2023-09-12

Explore Compound Types